molecular formula C9H11IN4O2 B8750439 2-((4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol CAS No. 115093-89-5

2-((4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol

Cat. No.: B8750439
CAS No.: 115093-89-5
M. Wt: 334.11 g/mol
InChI Key: KLEDQGQAJWEOCN-UHFFFAOYSA-N
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Description

2-((4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by the presence of an amino group, an iodine atom, and a pyrrolo[2,3-d]pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanol, 2-[(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy]- typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then iodinated using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at room temperature . The resulting 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is then reacted with an appropriate alcohol to introduce the ethanol moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    N-iodosuccinimide (NIS): Used for iodination reactions.

    Dimethylformamide (DMF): A common solvent for these reactions.

    Palladium Catalysts: Used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

2-((4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of ethanol, 2-[(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy]- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or proteins involved in critical pathways, leading to therapeutic effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting anti-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 5-iodo-7H-pyrrolo[2,3-d]pyrimidine
  • 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Uniqueness

2-((4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol is unique due to the presence of both an amino group and an iodine atom on the pyrrolo[2,3-d]pyrimidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

115093-89-5

Molecular Formula

C9H11IN4O2

Molecular Weight

334.11 g/mol

IUPAC Name

2-[(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol

InChI

InChI=1S/C9H11IN4O2/c10-6-3-14(5-16-2-1-15)9-7(6)8(11)12-4-13-9/h3-4,15H,1-2,5H2,(H2,11,12,13)

InChI Key

KLEDQGQAJWEOCN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N=CN=C2N1COCCO)N)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

4Chloro-5-iodo-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]-pyrimidine (9b, 0.3 g) was covered with methanol saturated with ammonia (25 mL) and the reaction mixture was heated at 130° C. in a sealed vessel for 10 hours. The solvent was concentrated in vacuo to give a semi-solid mass which was recrystallized from methanol to afford 12, 0.20 g (71.4%), mp 169°-170° C. 1H NMR (DMSO-d6): δ8.7 (s, 1, C2--H), 8.3 (s, 1, C6--H), 5.7 (s, 2, N7--CH2) 4.6 (t, 1, exchangeable with D2O, OH): UVλmax nm (ε×104): (pH 7) 210 (2.0), 280 (0.9); (pH 1) 230 (1.8), 279 (0.9); (pH 11) 228 (0.9), 278 (0.9). Anal. Calcd. for C9H11N4O2I; C, 32.43; H, 3.30; N, 16.81. Found: C, 32.49; H, 3.58; N, 16.70.
Name
4Chloro-5-iodo-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]-pyrimidine
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name

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